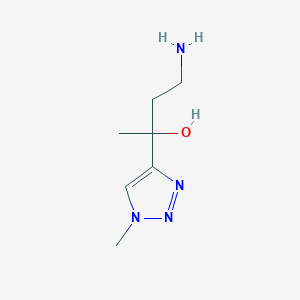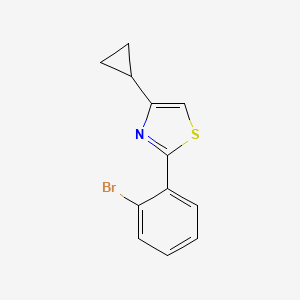![molecular formula C9H13ClN2O2S B13190760 2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride](/img/structure/B13190760.png)
2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride is a complex organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride typically involves the cyclocondensation of hydrazine with a carbonyl compound to form the pyrazole ringCommon reagents used in these reactions include hydrazine hydrate, carbonyl compounds, and chlorosulfonic acid .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale reactions under controlled conditions to ensure high yield and purity. The use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches can enhance the efficiency and sustainability of the production process .
Análisis De Reacciones Químicas
Types of Reactions
2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines and alcohols.
Oxidation and Reduction: The compound can participate in redox reactions, altering its oxidation state and forming different derivatives.
Cycloaddition Reactions: The pyrazole ring can undergo cycloaddition reactions, forming more complex heterocyclic structures
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles like amines, alcohols, and hydrazines. Reaction conditions often involve the use of solvents such as dimethylformamide and catalysts like rhodium .
Major Products Formed
The major products formed from these reactions include various substituted pyrazoles, sulfonamides, and other heterocyclic compounds. These products have significant applications in medicinal chemistry and materials science .
Aplicaciones Científicas De Investigación
2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and bioactive molecules.
Medicine: It is explored for its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties
Mecanismo De Acción
The mechanism of action of 2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride involves its interaction with molecular targets such as enzymes and receptors. The sulfonyl chloride group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. This interaction can affect various cellular pathways and biological processes .
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds include other pyrazole derivatives such as:
- 1-(Propan-2-yl)-1H-pyrazole-3-sulfonyl chloride
- 3,5-Dimethyl-1-phenyl-1H-pyrazole-4-sulfonyl chloride
- Quinolinyl-pyrazoles .
Uniqueness
2-(Propan-2-yl)-2H,4H,5H,6H-cyclopenta[c]pyrazole-3-sulfonyl chloride is unique due to its specific structural features, including the cyclopenta[c]pyrazole ring and the sulfonyl chloride group.
Propiedades
Fórmula molecular |
C9H13ClN2O2S |
|---|---|
Peso molecular |
248.73 g/mol |
Nombre IUPAC |
2-propan-2-yl-5,6-dihydro-4H-cyclopenta[c]pyrazole-3-sulfonyl chloride |
InChI |
InChI=1S/C9H13ClN2O2S/c1-6(2)12-9(15(10,13)14)7-4-3-5-8(7)11-12/h6H,3-5H2,1-2H3 |
Clave InChI |
MZUORHISFNLFPK-UHFFFAOYSA-N |
SMILES canónico |
CC(C)N1C(=C2CCCC2=N1)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![3-Bromo-6-ethyl-4,5-dimethyl-[1,2]thiazolo[5,4-b]pyridine](/img/structure/B13190721.png)
![1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-3-yl)ethan-1-ol](/img/structure/B13190730.png)
![2-(butan-2-yl)-5H,6H,7H,8H-pyrido[4,3-d]pyrimidine](/img/structure/B13190737.png)

![2-Cyclobutyl-3H,4H,5H,6H,7H-pyrrolo[3,4-d]pyrimidin-4-one](/img/structure/B13190746.png)
![1-{Octahydropyrrolo[3,4-b]morpholin-4-yl}ethan-1-one](/img/structure/B13190747.png)
![{2-[3-(Dimethylamino)phenyl]-4-methyl-1,3-oxazol-5-yl}methanol](/img/structure/B13190767.png)


